molecular formula C9H11NO2S B13553358 4-(2-(Methylsulfonyl)vinyl)aniline

4-(2-(Methylsulfonyl)vinyl)aniline

Cat. No.: B13553358
M. Wt: 197.26 g/mol
InChI Key: BXYLEYDJYXHXPT-VOTSOKGWSA-N
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Description

4-(2-(Methylsulfonyl)vinyl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a methylsulfonyl group attached to a vinyl group, which is further connected to an aniline moiety. The compound’s unique structure imparts specific chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Methylsulfonyl)vinyl)aniline typically involves the reaction of aniline derivatives with sulfonyl chlorides or sulfonic acids under specific conditions. One common method is the photoredox-catalyzed reaction, which uses sulfonyl radicals generated from sulfonate salts. This method is mild and allows for the late-stage functionalization of drugs .

Industrial Production Methods: Industrial production of this compound often employs large-scale sulfonylation reactions. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of transition-metal-catalyzed coupling reactions, such as the Suzuki–Miyaura coupling, is also prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-(2-(Methylsulfonyl)vinyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-(2-(Methylsulfonyl)vinyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(Methylsulfonyl)vinyl)aniline involves its interaction with specific molecular targets. In biological systems, the compound selectively inhibits the COX-2 enzyme, reducing inflammation. The sulfonyl group plays a crucial role in binding to the active site of the enzyme, thereby blocking its activity .

Comparison with Similar Compounds

  • 4-(Methylsulfonyl)aniline
  • 2-(Methylsulfonyl)aniline
  • Vinyl sulfone derivatives

Comparison: 4-(2-(Methylsulfonyl)vinyl)aniline is unique due to the presence of both a vinyl group and a methylsulfonyl group. This combination imparts distinct chemical properties, such as increased reactivity and selectivity in biological systems. Compared to other similar compounds, it offers enhanced anti-inflammatory activity and greater versatility in synthetic applications .

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

4-[(E)-2-methylsulfonylethenyl]aniline

InChI

InChI=1S/C9H11NO2S/c1-13(11,12)7-6-8-2-4-9(10)5-3-8/h2-7H,10H2,1H3/b7-6+

InChI Key

BXYLEYDJYXHXPT-VOTSOKGWSA-N

Isomeric SMILES

CS(=O)(=O)/C=C/C1=CC=C(C=C1)N

Canonical SMILES

CS(=O)(=O)C=CC1=CC=C(C=C1)N

Origin of Product

United States

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